molecular formula C5H11F2NO B6359523 4-(Difluoromethoxy)butan-1-amine CAS No. 1784673-37-5

4-(Difluoromethoxy)butan-1-amine

Cat. No.: B6359523
CAS No.: 1784673-37-5
M. Wt: 139.14 g/mol
InChI Key: KEZHPIGDUCLOEM-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)butan-1-amine is a chemical compound with the molecular formula C5H11F2NO. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a difluoromethoxy group attached to a butan-1-amine backbone, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-hydroxybutan-1-amine with difluoromethylating agents under controlled conditions . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods: Industrial production of 4-(Difluoromethoxy)butan-1-amine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product in a pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybutanone, while reduction could produce difluoromethoxybutylamine .

Scientific Research Applications

4-(Difluoromethoxy)butan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    4-Methoxybutan-1-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    4-Fluorobutan-1-amine: Contains a single fluorine atom instead of a difluoromethoxy group.

    4-(Trifluoromethoxy)butan-1-amine: Has a trifluoromethoxy group, providing different chemical properties.

Uniqueness: 4-(Difluoromethoxy)butan-1-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(difluoromethoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO/c6-5(7)9-4-2-1-3-8/h5H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZHPIGDUCLOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOC(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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